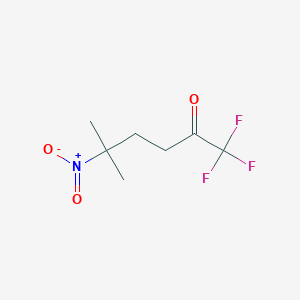
2-Hexanone, 1,1,1-trifluoro-5-methyl-5-nitro-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Hexanone, 1,1,1-trifluoro-5-methyl-5-nitro- is an organic compound with a unique structure that includes trifluoromethyl and nitro functional groups
Vorbereitungsmethoden
The synthesis of 2-Hexanone, 1,1,1-trifluoro-5-methyl-5-nitro- typically involves multiple steps. One common method includes the nitration of 2-Hexanone, 1,1,1-trifluoro-5-methyl- using nitric acid under controlled conditions. Industrial production methods may involve more efficient catalytic processes to ensure higher yields and purity.
Analyse Chemischer Reaktionen
2-Hexanone, 1,1,1-trifluoro-5-methyl-5-nitro- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the nitro group to an amine group.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like hydrogen gas with a palladium catalyst, and nucleophiles like sodium methoxide. Major products formed from these reactions depend on the specific conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
2-Hexanone, 1,1,1-trifluoro-5-methyl-5-nitro- has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: Researchers study its effects on biological systems to understand its potential as a pharmaceutical intermediate.
Medicine: It may be explored for its potential therapeutic properties.
Industry: This compound is used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism by which 2-Hexanone, 1,1,1-trifluoro-5-methyl-5-nitro- exerts its effects involves interactions with various molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with biological molecules. The trifluoromethyl group can enhance the compound’s stability and lipophilicity, affecting its distribution and activity in biological systems.
Vergleich Mit ähnlichen Verbindungen
2-Hexanone, 1,1,1-trifluoro-5-methyl-5-nitro- can be compared with similar compounds such as:
2-Hexanone, 1,1,1-trifluoro-5-methyl-: Lacks the nitro group, making it less reactive in certain chemical reactions.
2-Hexanone, 5-methyl-5-nitro-: Lacks the trifluoromethyl group, affecting its stability and lipophilicity.
1,1,1-Trifluoro-5,5-dimethyl-2,4-hexanedione: A related compound with different functional groups, used in different applications.
The uniqueness of 2-Hexanone, 1,1,1-trifluoro-5-methyl-5-nitro- lies in its combination of trifluoromethyl and nitro groups, which confer distinct chemical and physical properties.
Eigenschaften
CAS-Nummer |
168898-14-4 |
|---|---|
Molekularformel |
C7H10F3NO3 |
Molekulargewicht |
213.15 g/mol |
IUPAC-Name |
1,1,1-trifluoro-5-methyl-5-nitrohexan-2-one |
InChI |
InChI=1S/C7H10F3NO3/c1-6(2,11(13)14)4-3-5(12)7(8,9)10/h3-4H2,1-2H3 |
InChI-Schlüssel |
WTGCTKPWTFELSF-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(CCC(=O)C(F)(F)F)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


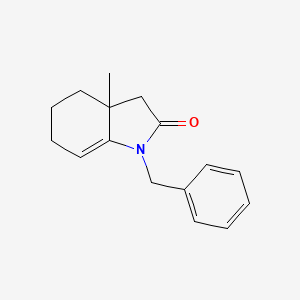
![4-{[(3,3-Diphenylpropyl)amino]methyl}benzonitrile](/img/structure/B12566693.png)
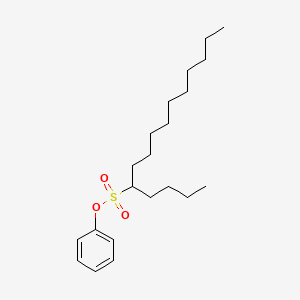
![1,3-Cyclohexanedione, 5,5-dimethyl-2-[(4-nitrophenyl)methylene]-](/img/structure/B12566698.png)
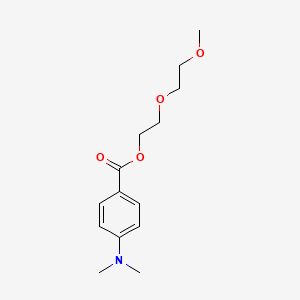
![1,3,4,7-Tetranitrooctahydro-2H-imidazo[4,5-b]pyrazin-2-one](/img/structure/B12566724.png)
![Benzene, 1-chloro-2-[(S)-methylsulfinyl]-](/img/structure/B12566727.png)
![Glycine, N-[4-(hydroxymethyl)benzoyl]-](/img/structure/B12566728.png)
![2,2'-{[5-(4-Nitrophenyl)furan-2-yl]methanediyl}bis(5-methylfuran)](/img/structure/B12566740.png)

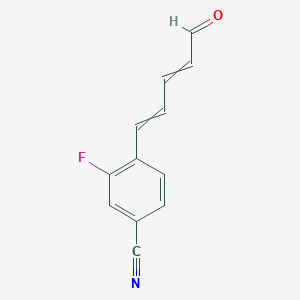
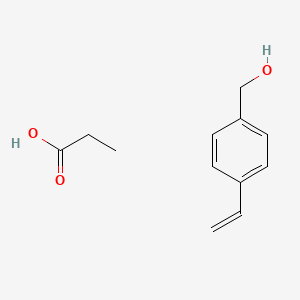
![Di[1,1'-biphenyl]-4-yl 2-methylidenebutanedioate](/img/structure/B12566756.png)
methyl}phosphonic acid](/img/structure/B12566762.png)
